

# Rodatristat Ethyl: A Technical Guide to a Peripherally Selective TPH1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Rodatristat Ethyl |           |
| Cat. No.:            | B610550           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Rodatristat ethyl (formerly RVT-1201) is a prodrug of rodatristat, a potent and peripherally selective inhibitor of tryptophan hydroxylase 1 (TPH1).[1] TPH1 is the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT) in the periphery, primarily in the gastrointestinal tract and pineal gland.[1][2] By inhibiting TPH1, rodatristat ethyl aims to reduce peripheral serotonin levels, which are implicated in the pathophysiology of various diseases, notably pulmonary arterial hypertension (PAH).[3] Preclinical studies in animal models of PAH demonstrated that rodatristat ethyl could reduce serotonin production and show positive effects on vascular remodeling.[4] However, the subsequent Phase 2b clinical trial, ELEVATE-2, yielded unexpected negative results, indicating a detrimental effect on patients with PAH.[5][6] This technical guide provides an in-depth overview of rodatristat ethyl, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

## Introduction

Serotonin, a well-known neurotransmitter in the central nervous system, also plays a significant role in the periphery.[3] Peripheral serotonin is involved in a multitude of physiological processes, and its dysregulation has been linked to the pathogenesis of several diseases, including pulmonary arterial hypertension (PAH).[3][7] In PAH, increased levels of serotonin are







believed to contribute to the proliferation of pulmonary artery smooth muscle cells and vascular remodeling, leading to increased pulmonary vascular resistance.[1][7]

Tryptophan hydroxylase 1 (TPH1) is the initial and rate-limiting enzyme in the biosynthesis of peripheral serotonin from L-tryptophan.[1][2] As such, TPH1 represents a key therapeutic target for modulating peripheral serotonin levels without affecting central serotonin production, which is regulated by the distinct TPH2 isoform.[7] **Rodatristat ethyl** was developed as a peripherally selective TPH1 inhibitor with the potential to offer a novel therapeutic approach for diseases driven by excess peripheral serotonin.[1]

## **Mechanism of Action**

**Rodatristat ethyl** is an orally administered prodrug that is converted to its active metabolite, rodatristat. Rodatristat is a potent inhibitor of TPH1, thereby blocking the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin. This inhibition leads to a reduction in the synthesis and levels of peripheral serotonin. The selectivity for TPH1 over TPH2 is crucial for avoiding interference with central nervous system serotonin levels, thus minimizing the risk of neuropsychiatric side effects.[7]













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. Pulmonary Vascular Remodeling in Pulmonary Hypertension PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Rat Model of Mild Pulmonary Hypertension Associated with Pulmonary Venous Congestion Induced by Left Pulmonary Vein Banding PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Safety and efficacy of rodatristat ethyl for the treatment of pulmonary arterial hypertension (ELEVATE-2): a dose-ranging, randomised, multicentre, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Rodatristat Ethyl: A Technical Guide to a Peripherally Selective TPH1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610550#rodatristat-ethyl-as-a-tph1-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com